Tetradecenedisulphonic acid
CAS No.: 68003-18-9
Cat. No.: VC18466553
Molecular Formula: C14H28O6S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68003-18-9 |
|---|---|
| Molecular Formula | C14H28O6S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | (E)-tetradec-1-ene-1,14-disulfonic acid |
| Standard InChI | InChI=1S/C14H28O6S2/c15-21(16,17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(18,19)20/h11,13H,1-10,12,14H2,(H,15,16,17)(H,18,19,20)/b13-11+ |
| Standard InChI Key | WSGAFJAIEIECAK-ACCUITESSA-N |
| Isomeric SMILES | C(CCCCCCS(=O)(=O)O)CCCCC/C=C/S(=O)(=O)O |
| Canonical SMILES | C(CCCCCCS(=O)(=O)O)CCCCCC=CS(=O)(=O)O |
Introduction
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 68003-18-9 | |
| EINECS Number | 268-112-4 | |
| Molecular Formula | ||
| Molecular Weight | 356.49 g/mol | |
| SMILES | ||
| InChIKey | WSGAFJAIEIECAK-ACCUITESSA-N |
Structural Characteristics and Molecular Properties
The compound’s structure comprises a 14-carbon alkene chain with sulfonic acid groups at both termini. The (E) stereochemistry indicates a trans configuration across the double bond, influencing its reactivity and intermolecular interactions . Computational data suggest a density of 1.228 g/cm³, though experimental validation remains pending . The presence of strongly acidic sulfonic groups confers high water solubility and potential for salt formation, as evidenced by its disodium derivative (CAS 13502-13-1) .
Synthesis and Production Methods
While direct synthesis protocols for tetradecenedisulphonic acid are sparsely documented, analogous sulfonic acid production methods provide insights. A common approach involves sulfonation of alkenes using sulfur trioxide or oleum under controlled conditions . For instance, methanedisulfonic acid synthesis employs sulfination of dihalomethanes with metal sulfites (e.g., calcium sulfite) at elevated temperatures (180°C) . Adapting such methods, tetradecene could undergo sequential sulfonation, though yields and purity may vary depending on reaction kinetics and catalyst selection.
Physicochemical Properties
Table 2: Physicochemical Properties
The compound’s acidity is comparable to other sulfonic acids, with each group contributing a pKa of approximately -2 to -3, enabling strong ion-exchange capabilities .
Applications and Industrial Relevance
Although specific applications of tetradecenedisulphonic acid are underexplored, its structural analogs highlight potential uses:
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Surfactants and Detergents: Linear alkylbenzene sulfonates (LAS) dominate surfactant markets; tetradecenedisulphonic acid’s dual acidity could enhance micelle formation in hard water .
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Polymer Chemistry: As a comonomer, it may impart sulfonic acid functionality to polymers for ion-exchange membranes or proton-conducting materials .
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Chemical Intermediates: Potential precursor for disulfonate salts, which are utilized in electroplating and corrosion inhibition .
Research Developments and Future Perspectives
Current literature gaps underscore the need for:
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Synthetic Optimization: Developing high-yield, scalable synthesis routes.
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Application-Specific Studies: Evaluating efficacy in surfactants, catalysis, or energy storage.
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Toxicological Profiling: Establishing safety guidelines for industrial use.
Advances in green chemistry may favor enzymatic or catalytic sulfonation methods to reduce environmental impact . Collaborative efforts between academia and industry could accelerate the compound’s commercialization.
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